3-formylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
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Overview
Description
3-formylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is an organic compound with the molecular formula C18H13NO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves the condensation of phthalic anhydride with primary amines. One common method is the reaction of phthalic anhydride with 3-formylphenylamine under acidic conditions to form the intermediate, which is then reacted with 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-formylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration, and bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3-carboxyphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate.
Reduction: 3-hydroxymethylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate.
Scientific Research Applications
3-formylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-formylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interfere with cellular processes by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound of 3-formylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate, widely used in organic synthesis and pharmaceuticals.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom, exhibiting different biological activities.
Isoindole Derivatives: A broad class of compounds with diverse chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both a formyl group and an isoindole-1,3-dione moiety, which confer distinct reactivity and potential biological activities. Its structural features make it a valuable intermediate in the synthesis of more complex molecules and a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
(3-formylphenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-11(18(23)24-13-6-4-5-12(9-13)10-20)19-16(21)14-7-2-3-8-15(14)17(19)22/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQXCRPLXQSSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=CC(=C1)C=O)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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